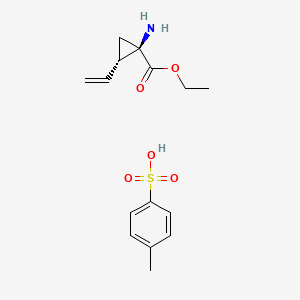

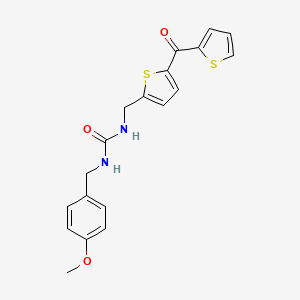

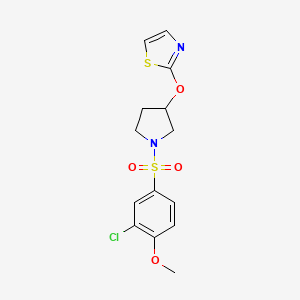

![molecular formula C13H18N4O B2899589 2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine CAS No. 2197711-08-1](/img/structure/B2899589.png)

2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine” is a novel imidazo[1,2-b]pyridazine . It has been described as an IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key part in chronic inflammation and is a major driver of tissue damage .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves the condensation of substituted 2-aminopyridines with α-halo ketones . This is followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

The compound “2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine” has been found to inhibit TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .科学的研究の応用

Inhibition of TNF-α Production

This compound has been evaluated for its potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine involved in inflammatory diseases like rheumatoid arthritis. It has shown inhibition of TNF-α production with IC50 values in the low micromolar range, indicating its potential for further development in treating inflammatory diseases .

TAK1 Kinase Inhibition for Multiple Myeloma

The compound has been discovered as a TAK1 kinase inhibitor with excellent activities against multiple myeloma, a type of blood cancer. It inhibits TAK1 at nanomolar concentrations and has the potential to be translated into anti-multiple myeloma therapeutics .

Optoelectronic Device Applications

Imidazo[1,2-b]pyridazine derivatives, including this compound, have shown great potential in materials science, particularly in optoelectronic devices. They have been reported in innovations for sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

IL-17A Inhibition for Autoimmune Diseases

These derivatives have been studied as IL-17A inhibitors, which could be beneficial for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The inhibition of IL-17A can help modulate the immune response and alleviate symptoms associated with these conditions .

PI3K Signaling Pathway Inhibition for Cancer Treatment

The compound has been associated with the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often linked with tumorigenesis and cancer progression. PI3K inhibitors, including this compound, have attracted significant interest for cancer treatment .

作用機序

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signals and affect downstream effects such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of the growth of certain cell lines . For instance, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Action Environment

It’s worth noting that various extracellular signals can trigger tak1 activation , suggesting that the compound’s efficacy could potentially be influenced by the presence or absence of these signals.

将来の方向性

The compound has the potential to be translated into anti-MM therapeutics . It may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . In addition, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time . This inactivation pathway would not be operative for small molecule IL-17A inhibitors .

特性

IUPAC Name |

2-imidazo[1,2-b]pyridazin-6-yloxy-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-16(2)10-4-3-5-11(10)18-13-7-6-12-14-8-9-17(12)15-13/h6-11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKXONNVNXTBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

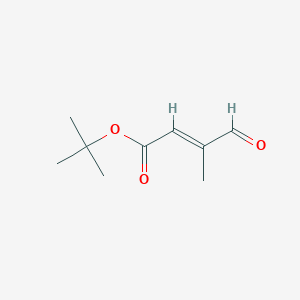

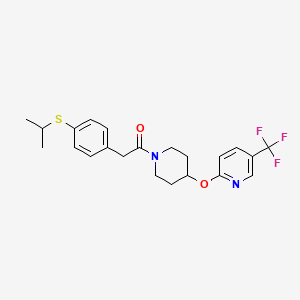

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2899506.png)

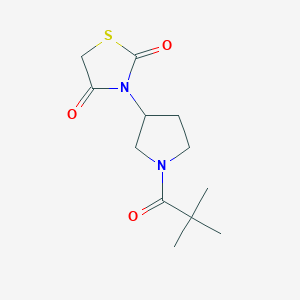

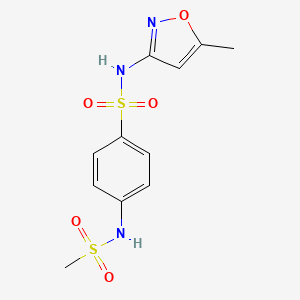

![3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2899508.png)

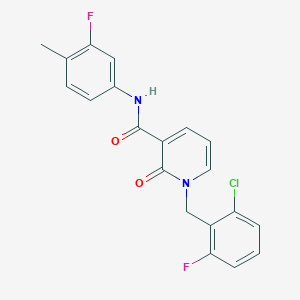

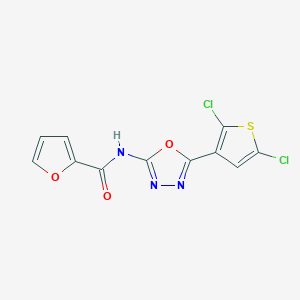

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2899514.png)

![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)